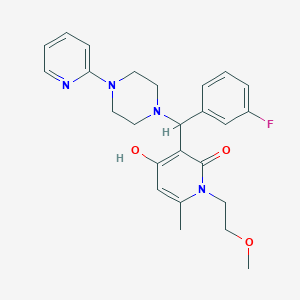
3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29FN4O3 and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((3-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one , identified by its CAS number 897735-28-3 , is a novel synthetic molecule with potential therapeutic applications. Its structural features suggest interactions with biological targets, particularly in the context of neurological and oncological disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29FN4O3, with a molecular weight of 452.5 g/mol . The structural complexity includes a piperazine ring, a pyridine moiety, and multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H29FN4O3 |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 897735-28-3 |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly those involving serotonin and dopamine receptors, which are crucial in the treatment of psychiatric and neurological disorders.
- Serotonin Receptors : The piperazine component is known to interact with serotonin receptors, potentially leading to anxiolytic or antidepressant effects.
- Dopamine Receptors : The fluorophenyl group may enhance binding affinity to dopamine receptors, indicating potential applications in treating disorders like schizophrenia.
- Enzyme Inhibition : Early biochemical assays indicate that the compound may inhibit certain enzymes related to tumor metabolism, suggesting anti-cancer properties.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against specific cancer cell lines. For instance, it has shown:
- IC50 Values : The half-maximal inhibitory concentration (IC50) against various cancer types was determined using cell viability assays. Notably, it exhibited IC50 values in the low micromolar range for glioma and leukemia cell lines, indicating potent anti-cancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| Glioma | 5.2 |
| Acute Myeloid Leukemia | 4.8 |
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of this compound in rodent models. The results indicated:
- Anxiolytic Activity : Administration led to significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.
- Cognitive Enhancement : Improvements in memory retention were observed in Morris water maze tests.
Case Study 2: Anti-Cancer Efficacy
In another investigation focusing on its anti-cancer properties, researchers evaluated the compound's efficacy against human glioblastoma cells:
- Mechanism of Action : The study revealed that the compound induced apoptosis through mitochondrial pathways, characterized by increased cytochrome c release and caspase activation.
- Synergistic Effects : When combined with standard chemotherapeutic agents, such as temozolomide, enhanced cytotoxicity was noted.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O3/c1-18-16-21(31)23(25(32)30(18)14-15-33-2)24(19-6-5-7-20(26)17-19)29-12-10-28(11-13-29)22-8-3-4-9-27-22/h3-9,16-17,24,31H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOIGXIUHRPXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=CC=C2)F)N3CCN(CC3)C4=CC=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













